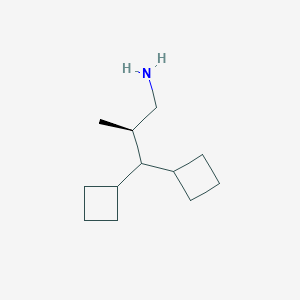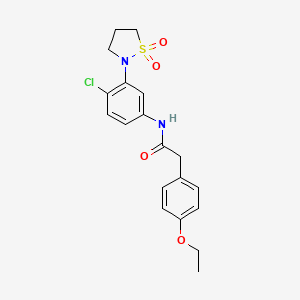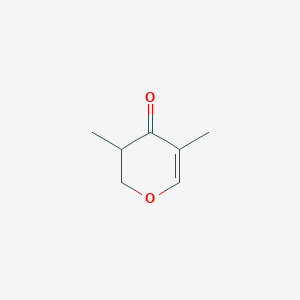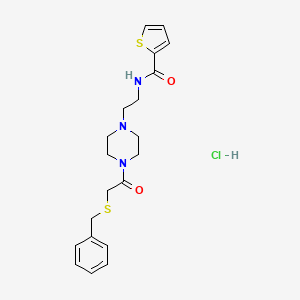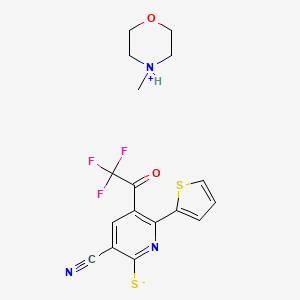
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate is a complex organic compound with the molecular formula C17H16F3N3O2S2 and a molecular weight of 415.45 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate typically involves multi-step organic reactionsThe final step involves the formation of the morpholin-4-ium salt .
Industrial Production Methods
The synthesis is carried out under controlled laboratory conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano or trifluoroacetyl groups.
Substitution: The thiophene ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-ium, 3-cyano-6-phenyl-4-thiophen-2-yl-pyridine-2-thiolate: This compound has a similar structure but with a phenyl group instead of a trifluoroacetyl group.
4-Methylmorpholin-4-ium, 3-cyano-6-thien-2-yl-5-(trifluoroacetyl)pyridine-2-thiolate: This is a closely related compound with similar functional groups.
Uniqueness
The uniqueness of 4-Methylmorpholin-4-ium 3-cyano-6-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-cyano-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)pyridine-2-thiolate;4-methylmorpholin-4-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F3N2OS2.C5H11NO/c13-12(14,15)10(18)7-4-6(5-16)11(19)17-9(7)8-2-1-3-20-8;1-6-2-4-7-5-3-6/h1-4H,(H,17,19);2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUMHSVXQPMQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCOCC1.C1=CSC(=C1)C2=C(C=C(C(=N2)[S-])C#N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
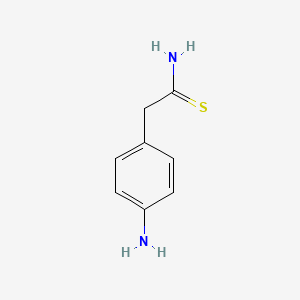
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)
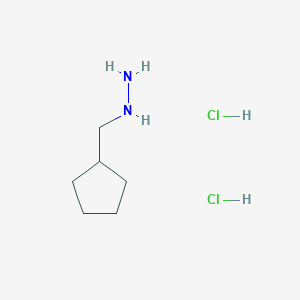
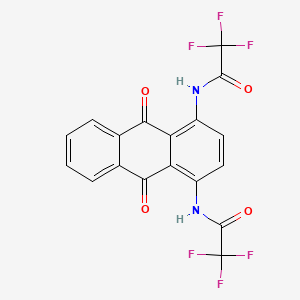
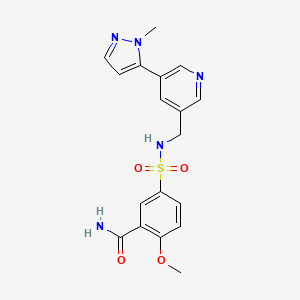
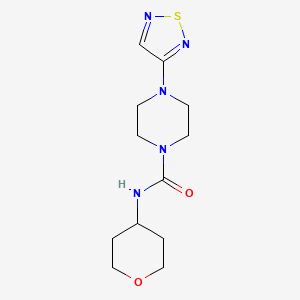
![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile](/img/structure/B2420000.png)

